

Validating GSPT1 as a Direct Target of CC-885: A Comparative Guide

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Compound of Interest

Compound Name:	CC-885
CAS No.:	1010100-07-8
Cat. No.:	B15603499

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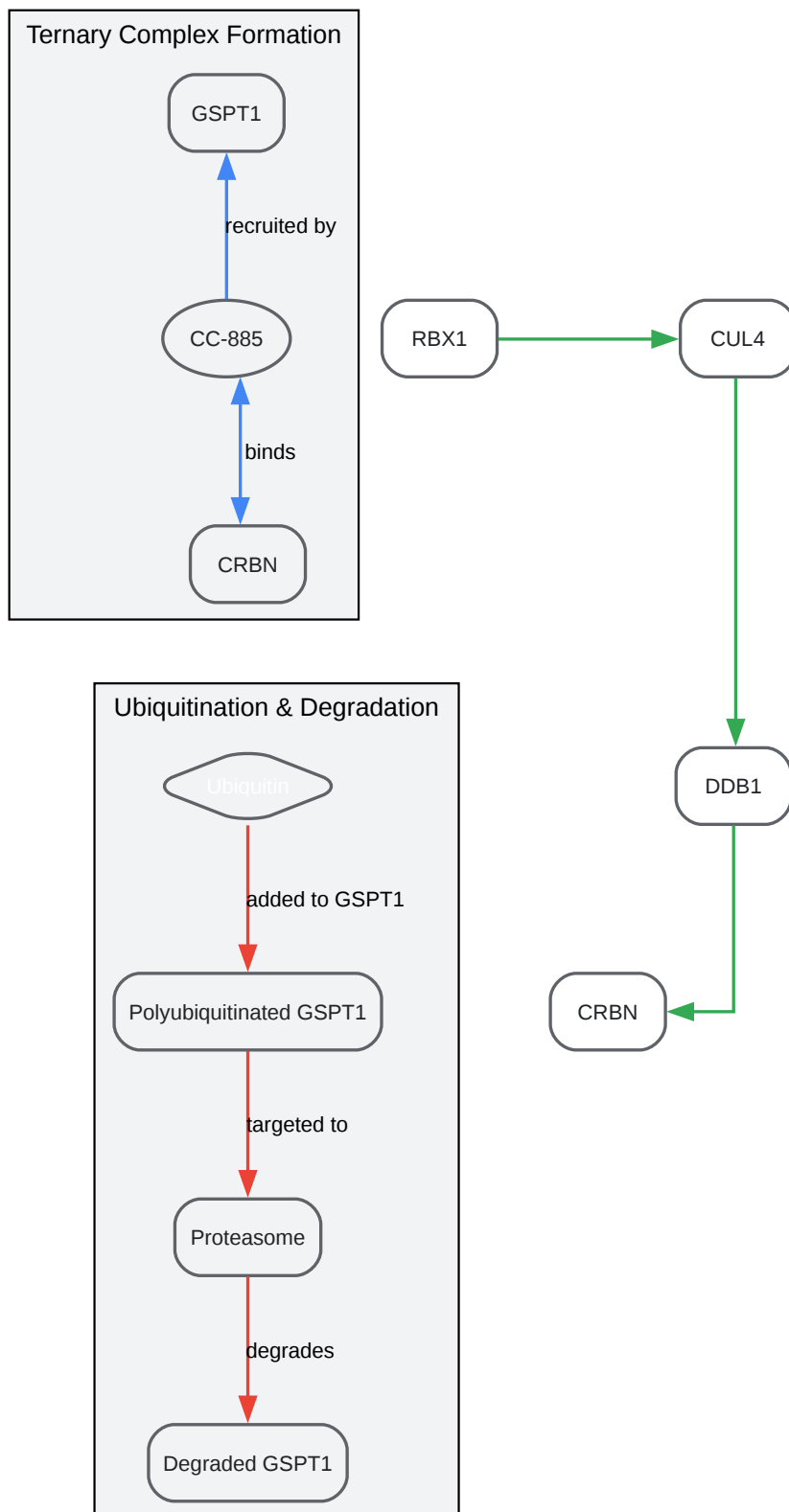
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data validating G1 to S phase transition 1 (GSPT1) as a direct target of the cereblon (CRBN) E3 ubiquitin ligase modulator, **CC-885**. We further compare **CC-885** with a next-generation, more selective GSPT1 degrader, CC-90009, offering insights into their mechanisms, efficacy, and selectivity. All data presented is supported by detailed experimental protocols for reproducibility.

Mechanism of Action: Molecular Glue-Mediated Degradation

Both **CC-885** and CC-90009 function as "molecular glues" that induce the interaction between the E3 ubiquitin ligase substrate receptor cereblon (CRBN) and GSPT1, a translation termination factor.^[1] This induced proximity leads to the polyubiquitination of GSPT1 and its subsequent degradation by the proteasome.^{[1][2]} The anti-tumor activity of **CC-885** is directly mediated through this CRBN-dependent degradation of GSPT1.^{[2][3]} Structural studies have revealed that **CC-885** and GSPT1 interact with a "hotspot" on the cereblon surface, with a key glycine residue in a surface turn of GSPT1 being crucial for this interaction.^[2]

The signaling pathway for **CC-885**-mediated GSPT1 degradation is illustrated below.



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Caption: **CC-885** mediated GSPT1 degradation pathway.

Comparative Efficacy and Selectivity

While **CC-885** was the first-in-class GSPT1 degrader, its clinical advancement has been hindered by off-target toxicities.[1] This is attributed to its activity against other proteins, including Ikaros (IKZF1), Aiolos (IKZF3), and Casein Kinase 1 alpha (CK1 α).[1] In contrast, CC-90009 was developed as a more selective GSPT1 degrader with an improved safety profile.[1]

Compound	Target	Off-Targets	IC50 (AML Cell Lines)	Clinical Status
CC-885	GSPT1	IKZF1, IKZF3, CK1 α , HBS1L[1][4]	10 nM - 1 μ M[5]	Development challenged by toxicity[4]
CC-90009	GSPT1	Minimal/None Reported[1]	Potent anti-leukemic activity[1]	Phase I clinical trial[6]

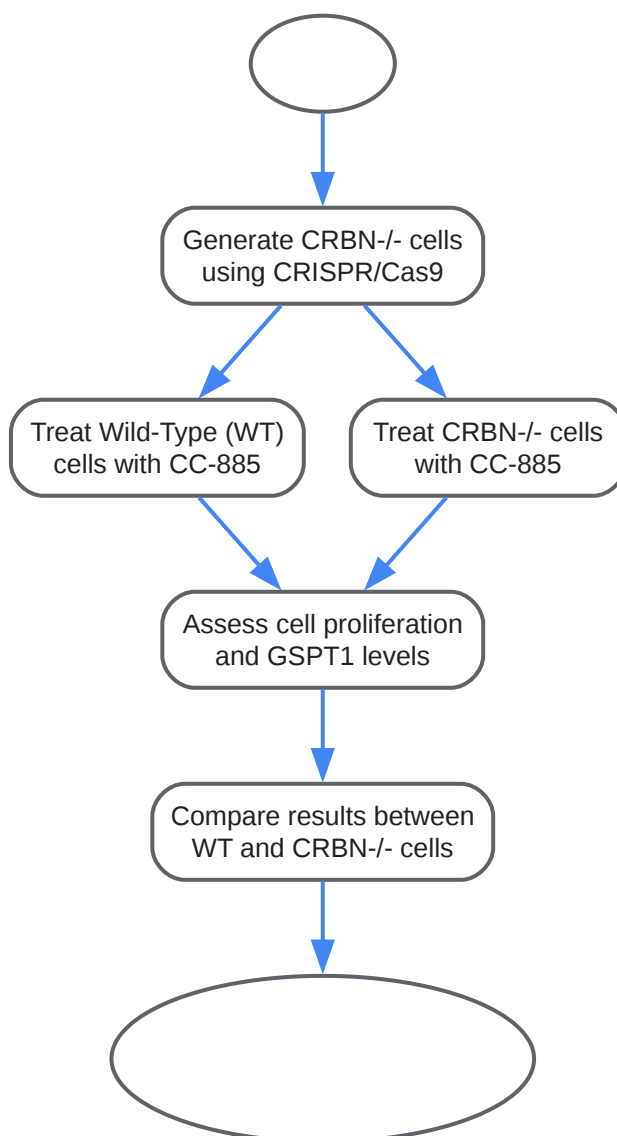
Experimental Validation of GSPT1 as a Direct Target

The direct targeting of GSPT1 by **CC-885** has been validated through a series of key experiments.

CRBN-Dependence of CC-885 Activity

To confirm that the cytotoxic effects of **CC-885** are mediated by CRBN, experiments were conducted in CRBN knockout (CRBN $-/-$) cells.

Experimental Workflow:



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Caption: Workflow to determine CRBN-dependence of **CC-885**.

Results: Deletion of cereblon abolished the antiproliferative effects of **CC-885**, demonstrating that its activity is CRBN-dependent.[7] **CC-885** failed to reduce PLK1, another identified neosubstrate, in CRBN-/- cells.[8][9]

Ternary Complex Formation and GSPT1 Ubiquitination

Co-immunoprecipitation (Co-IP) and ubiquitination assays provide direct evidence of the **CC-885**-induced interaction between CRBN and GSPT1, leading to GSPT1's ubiquitination.

Experimental Protocol: Co-Immunoprecipitation

- Cell Culture and Treatment: HEK293T cells are transiently transfected with constructs expressing HA-tagged GSPT1 and wild-type CRBN.
- Pre-treatment: Cells are pre-treated with MLN-4924 (1 μ M) for 3 hours to inhibit the neddylation of cullin-RING ligases and prevent substrate degradation.
- **CC-885** Treatment: Cells are then treated with either DMSO (vehicle) or **CC-885** (10 μ M) for 2 hours.
- Cell Lysis: Cells are harvested and lysed in a suitable lysis buffer containing protease and phosphatase inhibitors.
- Immunoprecipitation: Cell lysates are incubated with an anti-HA antibody to pull down GSPT1-HA and any interacting proteins.
- Western Blotting: The immunoprecipitated complexes are resolved by SDS-PAGE and analyzed by western blotting using antibodies against CRBN and HA.

Results: These experiments show that **CC-885** promotes the interaction between CRBN and GSPT1.^{[7][10]}

GSPT1 Degron Mutant Resistance

To definitively prove that GSPT1 is the critical target of **CC-885**, a mutant version of GSPT1 that is resistant to **CC-885**-mediated degradation was created.

Experimental Protocol: GSPT1 Mutant Assay

- Site-Directed Mutagenesis: A point mutation (G575N) is introduced into the GSPT1 coding sequence. The G575 residue is critical for the interaction with the CRBN-**CC-885** complex.^[6]
- Stable Cell Line Generation: HEK293T or AML cells are engineered to stably express either wild-type GSPT1 or the G575N mutant.
- **CC-885** Treatment: These cell lines are treated with varying concentrations of **CC-885**.

- Proliferation and Degradation Assays: Cell proliferation is measured using assays like CellTiter-Glo. GSPT1 protein levels are assessed by western blotting or a HiBiT lytic bioluminescence assay.[10]

Results: Overexpression of the resistant GSPT1(G575N) variant completely abrogates the anti-proliferative effects of **CC-885**, confirming that GSPT1 degradation is the primary mechanism of **CC-885**'s cytotoxicity.[5][11]

GSPT1 Variant	CC-885 Sensitivity	Rationale
Wild-Type GSPT1	Sensitive	Contains the intact degron required for binding to the CRBN-CC-885 complex.
GSPT1 (G575N) Mutant	Resistant	The G575N mutation disrupts the structural degron, preventing the formation of the ternary complex and subsequent degradation.[6][10]

Conclusion

The direct engagement of GSPT1 by **CC-885** is strongly validated through a combination of biochemical, cellular, and structural biology experiments. These studies unequivocally demonstrate that **CC-885** acts as a molecular glue to induce the CRBN-dependent ubiquitination and proteasomal degradation of GSPT1, leading to its anti-tumor effects. While effective, the off-target activity of **CC-885** has prompted the development of more selective GSPT1 degraders like CC-90009, which represents a more precise tool for investigating the therapeutic potential of GSPT1 degradation. For researchers studying the specific consequences of GSPT1 loss, CC-90009 offers a superior alternative due to its high selectivity, minimizing confounding off-target effects.[1]

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